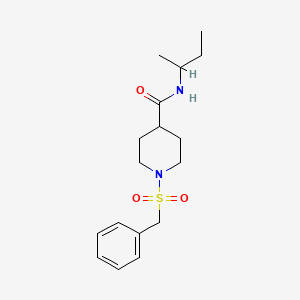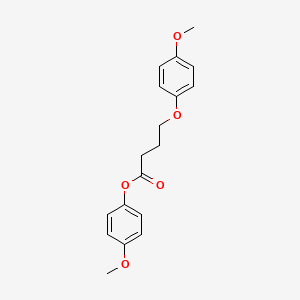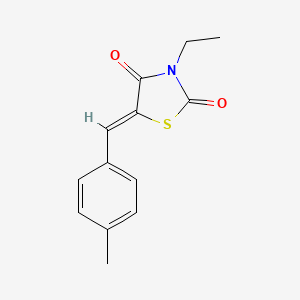![molecular formula C18H27N3O2 B4710486 N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4710486.png)
N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide
Overview
Description
N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide, also known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. CPP-109 is a derivative of the well-known drug, thalidomide, and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of addiction, depression, and other disorders.
Mechanism of Action
N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide works by inhibiting the activity of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of genes that are involved in addiction, depression, and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The drug has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide has several advantages for use in lab experiments. The drug is relatively easy to synthesize, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound in lab experiments. The drug has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the drug has a narrow therapeutic window, which means that it can be toxic at high doses.
Future Directions
There are several future directions for the study of N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide. One area of research is the development of new derivatives of the drug that may have improved pharmacokinetic properties. Another area of research is the investigation of the drug's potential therapeutic applications in other disorders, such as Alzheimer's disease and schizophrenia. Furthermore, the use of this compound in combination with other drugs may also be explored as a potential treatment option for various disorders.
Scientific Research Applications
N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The drug has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of addiction, depression, and other disorders.
properties
IUPAC Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-3-5-6-17(22)19-15-7-9-16(10-8-15)20-11-13-21(14-12-20)18(23)4-2/h7-10H,3-6,11-14H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDVNKQTSPHMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710404.png)
![3-allyl-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4710415.png)

![1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4710426.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4710431.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4710435.png)


![2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4710453.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4710458.png)
![methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4710467.png)
![3-methyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710478.png)
![N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4710489.png)